4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole: is an organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a bromine atom at the 4th position and a trifluoromethoxy group at the 7th position on the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 2,3-diaminophenol.
Formation of Benzimidazole Ring: The starting materials undergo a cyclization reaction to form the benzimidazole ring. This reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction. This step involves the use of a trifluoromethoxy reagent, such as trifluoromethyl iodide, in the presence of a base, such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.
Substitution: The bromine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-(trifluoromethoxy)quinoline
- 4-Bromo-7-(trifluoromethoxy)-1H-indole
Uniqueness
4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H4BrF3N2O |
---|---|
Molecular Weight |
281.03 g/mol |
IUPAC Name |
4-bromo-7-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4BrF3N2O/c9-4-1-2-5(15-8(10,11)12)7-6(4)13-3-14-7/h1-3H,(H,13,14) |
InChI Key |
SLEZZPZFNUUXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1OC(F)(F)F)NC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.